molecular formula C16H17BrN2O4 B5181972 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B5181972
M. Wt: 381.22 g/mol
InChI Key: IQMQJQPMOWHYGS-UHFFFAOYSA-N
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Description

1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group attached to a dioxopyrrolidinyl ring, which is further connected to a piperidine carboxylic acid moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the attachment of the piperidine carboxylic acid group through amide bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dioxopyrrolidinyl and piperidine carboxylic acid moieties can interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(3-Bromophenyl)piperidine-4-carboxylic acid: Shares the piperidine carboxylic acid moiety but lacks the dioxopyrrolidinyl ring.

    2,5-Dioxopyrrolidin-3-yl derivatives: Compounds with similar dioxopyrrolidinyl structures but different substituents on the phenyl ring.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but varying functional groups.

Uniqueness: 1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is unique due to its combination of the bromophenyl, dioxopyrrolidinyl, and piperidine carboxylic acid moieties. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c17-11-2-1-3-12(8-11)19-14(20)9-13(15(19)21)18-6-4-10(5-7-18)16(22)23/h1-3,8,10,13H,4-7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQJQPMOWHYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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